N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3-pyridinyl substituent on the triazole ring, an allyl group at the N4 position of the triazole, and an acetylamino-substituted phenyl group attached via a thioacetamide linker. Its structural features, such as the pyridine orientation and substituent groups, influence its physicochemical and pharmacological behavior .
Properties
Molecular Formula |
C20H20N6O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N6O2S/c1-3-11-26-19(15-5-4-10-21-12-15)24-25-20(26)29-13-18(28)23-17-8-6-16(7-9-17)22-14(2)27/h3-10,12H,1,11,13H2,2H3,(H,22,27)(H,23,28) |
InChI Key |
LVKKTFFTJUYWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where the pyridinyl group is introduced to the triazole ring.
Introduction of the Allyl Group: The allyl group can be added via an allylation reaction, typically using allyl halides in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an acetylation reaction, where an acetyl group is introduced to the amino group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce dihydrotriazoles.
Scientific Research Applications
Biological Activities
N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antifungal Activity : Compounds with similar triazole structures have demonstrated antifungal properties. The combination of the triazole ring with the allyl and pyridinyl groups may enhance this activity against various fungal pathogens .
- Antibacterial Properties : The compound's structure suggests potential antibacterial efficacy. Research indicates that derivatives of triazoles can exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
- Antiviral Potential : The unique combination of functional groups may also confer antiviral properties. Triazole derivatives have been studied for their ability to inhibit viral replication, making them valuable in the development of antiviral therapies .
Case Studies and Research Findings
Numerous studies have highlighted the applications of similar compounds in medicinal chemistry:
- A review on 1,2,4-triazole derivatives indicates their broad spectrum of bioactivities including antibacterial, antifungal, and anticancer effects. These compounds have been shown to possess low minimum inhibitory concentrations (MIC), suggesting high potency against various pathogens .
- Research has demonstrated that specific substitutions on the triazole ring significantly influence biological activity. For instance, compounds with electron-donating groups on phenyl rings exhibited enhanced antimicrobial efficacy compared to their counterparts lacking such modifications .
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring and pyridinyl group are known to engage in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Impact of Pyridine Position on Activity
Substituent Effects on the Phenyl Ring
The phenyl ring substituents modulate solubility, binding affinity, and metabolic stability:
- Similar acetylamino groups in and correlate with improved pharmacokinetic profiles .
- Ethylphenyl (VUAA1) : Increases lipophilicity, favoring membrane penetration in Orco activation assays .
- Electron-Withdrawing Groups (KA Series) : Derivatives with nitro or chloro groups on the phenyl ring show enhanced antimicrobial activity, suggesting electronic effects are critical for target interaction .
Table 2: Substituent Effects on Phenyl Ring
| Compound | Phenyl Substituent | Key Property | Reference |
|---|---|---|---|
| Target Compound | 4-acetylamino | Enhanced hydrogen bonding | |
| VUAA1 | 4-ethyl | Increased lipophilicity | |
| KA4 | 4-chloro | Antimicrobial potency |
Triazole Ring Modifications
- Allyl vs. In contrast, ethyl or propyl groups (e.g., VUAA1, OLC15) provide rigidity, affecting activation kinetics .
- Amino Substitutions: Compounds with amino groups on the triazole (e.g., : 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives) exhibit improved solubility and antioxidant activity, highlighting the role of polar substituents .
Biological Activity
N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its structural features, including an acetylamino group, a triazole ring, and various substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cell lines.
Structural Characteristics
The compound can be described by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 408.5 g/mol
- Key Functional Groups :
- Acetylamino group
- Triazole ring
- Allyl and pyridinyl substituents
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antifungal , antibacterial , and antiviral properties. The unique combination of the allyl and pyridinyl groups in N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its interaction with biological targets, potentially leading to improved efficacy against various pathogens.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Ethoxy instead of allyl | Antibacterial | Ethoxy substitution may alter solubility |
| Compound B | Thienyl group present | Antifungal | Thienyl may enhance antifungal activity |
| Compound C | Lacks allyl group | Antiviral | Absence of allyl may reduce versatility |
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies
- Inhibition of MCF-7 Cell Line : The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC value indicating effective growth inhibition.
- Mechanism of Action : Molecular studies suggest that the compound induces apoptosis through caspase activation pathways, particularly caspases 3, 8, and 9. This mechanism is critical for its anticancer effects.
Structure-Activity Relationship (SAR)
The biological activity of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be influenced by its structural components. Modifications in substituents can lead to enhanced or diminished activity:
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases anticancer activity |
| Substitution with Pyridine | Maintains antiviral properties |
| Removal of Allyl Group | Reduces overall biological versatility |
Q & A
Q. What are the typical synthesis steps and critical reagents for preparing N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Formation of the triazole-thiol intermediate : Reacting hydrazide derivatives (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux in ethanol, followed by alkaline hydrolysis (NaOH) to generate the triazole-thiol core .
Alkylation : The thiol group is reacted with α-chloroacetonitrile or similar electrophiles in polar aprotic solvents (e.g., DMF) under basic conditions (KOH/NaOH) to form the acetamide linkage .
Functionalization : Allyl or pyridinyl groups are introduced via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., 150°C reflux) and catalysts like pyridine or zeolites .
- Critical Reagents : NaOH, DMF, 2-chloroacetonitrile, pyridine.
Q. How is the compound’s structure and purity confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and confirm bond formation (e.g., acetamide linkage at δ 2.1–2.3 ppm for CH₃ groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects by-products .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with cisplatin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Methodological Answer : Key variables include:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups during alkylation .
- Temperature : Controlled reflux (e.g., 150°C for 5 hours) minimizes side reactions in condensation steps .
- Catalysts : Zeolites (e.g., Y-H) improve regioselectivity in triazole ring formation .
- Table 1 : Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF) | 10–15% v/v | +25% efficiency |
| Reaction Time | 5–7 hours | Reduces by-products |
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects on the triazole ring). Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., allyl vs. furan groups) to correlate changes with bioactivity .
- Dose-Response Analysis : Testing across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Target-Specific Assays : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .
Q. What computational and experimental methods elucidate its mechanism of action?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to targets (e.g., EGFR kinase) using software like AutoDock Vina .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifies inhibition of inflammatory cytokines (e.g., TNF-α) .
- Flow Cytometry : Assesses apoptosis induction in cancer cells via Annexin V/PI staining .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Quantum Mechanical Calculations : DFT studies (e.g., B3LYP/6-31G*) optimize electronic properties for target binding .
- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonding with pyridinyl groups) .
- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
